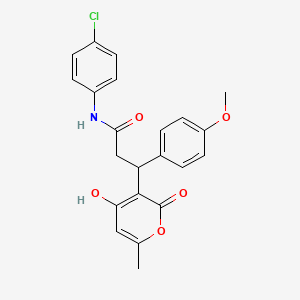
N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Introduction of the Methyl Group: The benzimidazole core is then alkylated with a suitable alkylating agent to introduce the methyl group at the 2-position.
Attachment of the Difluorophenoxy Group: The final step involves the reaction of the benzimidazole derivative with 2,4-difluorophenoxyacetic acid or its derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenoxy moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions may introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2,4-Difluorophenoxyacetic Acid: A related compound with herbicidal properties.
Other Benzimidazole Derivatives: Compounds with similar structures but different substituents, such as N-(1H-benzimidazol-2-ylmethyl)-2-(4-chlorophenoxy)acetamide.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide is unique due to the presence of both the benzimidazole and difluorophenoxy moieties, which may confer distinct biological and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C16H13F2N3O2 |
|---|---|
Peso molecular |
317.29 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-difluorophenoxy)acetamide |
InChI |
InChI=1S/C16H13F2N3O2/c17-10-5-6-14(11(18)7-10)23-9-16(22)19-8-15-20-12-3-1-2-4-13(12)21-15/h1-7H,8-9H2,(H,19,22)(H,20,21) |
Clave InChI |
GCJVPPUNAGTJSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)COC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14943938.png)
![4-methoxy-8,13-dihydro-7H-quino[4,3-b][1,5]benzodiazepin-7-one](/img/structure/B14943939.png)
![2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B14943940.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14943945.png)


![2-[(2-Hydroxyethyl)sulfanyl]-6-methyl-5-phenyl-3,4-pyridinedicarbonitrile](/img/structure/B14943977.png)
![4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B14943985.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943989.png)
![2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile](/img/structure/B14944000.png)

![ethyl 4-[[(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioyl]amino]benzoate](/img/structure/B14944006.png)
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14944007.png)
![4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944010.png)
